3-Morpholin-4-yl-3-oxopropanoic acid

Vue d'ensemble

Description

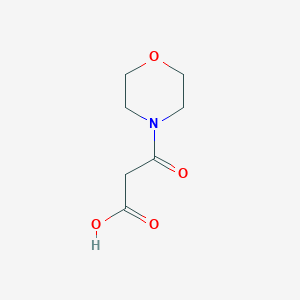

3-Morpholin-4-yl-3-oxopropanoic acid is a chemical compound with the molecular formula C₇H₁₁NO₄. It is known for its unique structure, which includes a morpholine ring and a keto group. This compound is used in various scientific research applications due to its versatile chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Morpholin-4-yl-3-oxopropanoic acid can be synthesized through several methods. One common synthetic route involves the reaction of morpholine with β-oxo-propanoic acid derivatives. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize the yield and minimize impurities .

Analyse Des Réactions Chimiques

Types of Reactions

3-Morpholin-4-yl-3-oxopropanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The morpholine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxo derivatives, while reduction produces hydroxyl derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

3-Morpholin-4-yl-3-oxopropanoic acid serves as a crucial building block for the synthesis of various drugs, including antiviral and anticancer agents. Its unique structure allows it to participate in several chemical reactions that are essential for developing new therapeutic compounds.

Anticancer Research

Recent studies have highlighted the compound's potential in anticancer applications. For instance, derivatives of this compound have shown significant antiproliferative activity against various cancer cell lines, including breast (MCF-7), colon (HT-29), and pancreatic (Panc-1) cancers. A notable study reported that compounds derived from this acid exhibited GI50 values comparable to the established chemotherapeutic agent doxorubicin, indicating their potential effectiveness as anticancer drugs .

Antiviral Activity

The compound is also being explored for its antiviral properties. Research indicates that modifications of the morpholine ring can enhance the efficacy of antiviral agents, making it a valuable scaffold in drug design against viral infections .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

Case Studies

- In Vitro Studies : In a study assessing the effects of morpholine derivatives on cancer cell lines, it was found that the presence of the morpholine moiety significantly increased the compound's antiproliferative activity compared to non-morpholine analogs .

- Animal Models : Preliminary animal studies have shown promising results where derivatives of this compound were able to reduce tumor size significantly in xenograft models, suggesting potential for clinical use .

Industrial Applications

Beyond medicinal uses, this compound has implications in material science and chemical processes:

Synthesis of New Materials

Due to its reactive functional groups, this compound can be utilized in synthesizing polymers and other materials with desirable properties for industrial applications .

Chemical Processes

In chemical manufacturing, this compound can serve as an intermediate in synthesizing other complex organic molecules, enhancing efficiency and reducing waste in production processes .

Mécanisme D'action

The mechanism of action of 3-Morpholin-4-yl-3-oxopropanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Morpholin-4-yl-3-oxopropanoic acid: Known for its unique combination of a morpholine ring and a keto group.

3-Oxo-3-phenylpropanoic acid: Similar structure but with a phenyl group instead of a morpholine ring.

3-Oxo-3-(4-chlorophenyl)propanoic acid: Contains a chlorophenyl group, offering different chemical properties

Uniqueness

This compound is unique due to its morpholine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Activité Biologique

3-Morpholin-4-yl-3-oxopropanoic acid (MOPA) is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article will explore its synthesis, biological mechanisms, and various biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

MOPA is characterized by the presence of a morpholine ring and a keto acid functional group. Its molecular formula is . The compound's structure allows it to interact with various biological targets, influencing its pharmacological effects.

The biological activity of MOPA is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The compound can modulate enzyme activity through binding to active sites or allosteric sites, thereby affecting metabolic pathways. Additionally, MOPA's morpholine moiety may facilitate interactions with biological membranes, enhancing its bioavailability and efficacy.

Antimicrobial Activity

MOPA has been evaluated for its antimicrobial properties against various bacterial strains. Studies indicate that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli , suggesting potential applications in treating bacterial infections.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results demonstrate the compound's promise as a lead in the development of new antimicrobial agents .

Anticancer Activity

MOPA has also been investigated for its anticancer properties. In vitro studies have shown that MOPA can inhibit the proliferation of several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases, which are crucial for programmed cell death.

In a study evaluating various derivatives of MOPA, the most potent derivative exhibited a GI50 (the concentration required to inhibit cell growth by 50%) value of 1.05 µM against A549 cells, comparable to standard chemotherapeutics like doxorubicin .

Case Studies

- Antimicrobial Efficacy : A study conducted on MOPA's antibacterial properties demonstrated that it effectively inhibited the growth of multiple bacterial strains in vitro. The research utilized standard broth microdilution methods to determine MIC values, confirming its potential as an antibacterial agent .

- Cancer Cell Proliferation : Another investigation focused on the antiproliferative effects of MOPA on various cancer cell lines. The study highlighted that treatment with MOPA led to increased levels of active caspase-3, indicating that apoptosis was triggered in treated cells. This activation was significantly higher compared to untreated controls, underscoring MOPA's potential as an anticancer agent .

Propriétés

IUPAC Name |

3-morpholin-4-yl-3-oxopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO4/c9-6(5-7(10)11)8-1-3-12-4-2-8/h1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVGHBHBZMHIHNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439908 | |

| Record name | 3-morpholin-4-yl-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105397-92-0 | |

| Record name | 3-morpholin-4-yl-3-oxopropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.